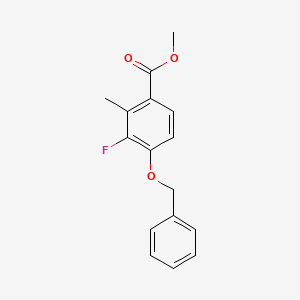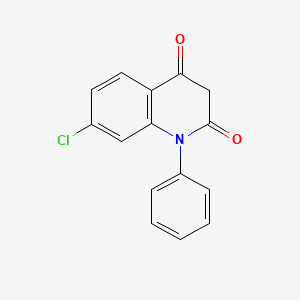
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique chemical properties, which include the presence of fluorine atoms that can significantly alter its reactivity and biological activity. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their enhanced stability and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a fluorinated compound via diazonium salt intermediates . Another method involves the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include steps such as fluorination, cyclization, and purification using techniques like crystallization or chromatography. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines or alcohols.
科学的研究の応用
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
作用機序
The mechanism of action of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 3-fluoropyrrolidine-2-carboxylic acid
- 4-fluoropyrrolidine-2-carboxylic acid
- 3,3-difluoropyrrolidine
Uniqueness
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms at the 3-position. This configuration can significantly influence its chemical reactivity and biological activity compared to other fluorinated pyrrolidine derivatives .
特性
分子式 |
C5H8ClF2NO2 |
|---|---|
分子量 |
187.57 g/mol |
IUPAC名 |
(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1 |
InChIキー |
PMNLCMJBDMOXCF-AENDTGMFSA-N |
異性体SMILES |
C1CN[C@@H](C1(F)F)C(=O)O.Cl |
正規SMILES |
C1CNC(C1(F)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S,7s)-4-(piperidin-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B14022620.png)
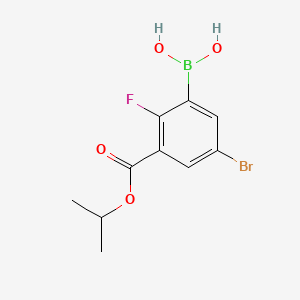
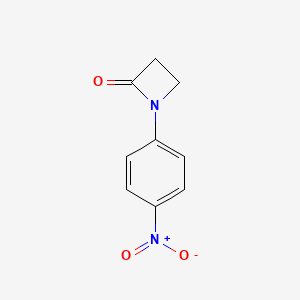
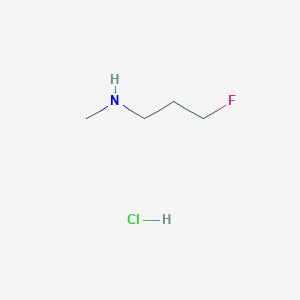
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
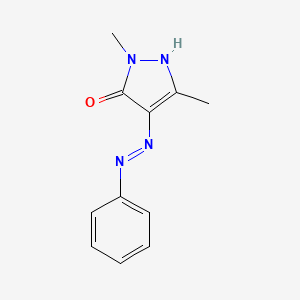
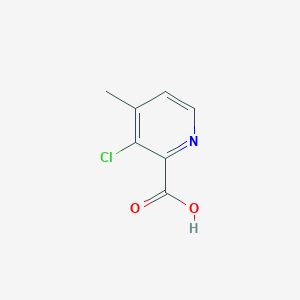
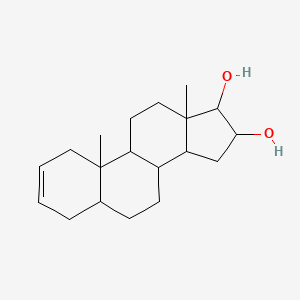
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
